molecular formula C26H29NO5 B12152218 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide

Cat. No.: B12152218
M. Wt: 435.5 g/mol
InChI Key: IAMSSUBBDFVPIQ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide is a synthetic organic compound characterized by a naphthalene core substituted with ethoxyphenyl, dimethoxy, and tetrahydrofuran (THF)-derived carboxamide groups. The compound’s ethoxy and methoxy substituents likely enhance lipophilicity, while the THF moiety may influence stereochemistry or hydrogen-bonding interactions .

Crystallographic methods, such as those enabled by the SHELX software suite (e.g., SHELXL for refinement), are critical for determining its 3D structure, as demonstrated in analogous compounds . The absence of direct experimental data in the provided sources necessitates inferences from structurally related molecules.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(oxolan-2-ylmethyl)naphthalene-2-carboxamide

InChI

InChI=1S/C26H29NO5/c1-4-31-20-9-7-17(8-10-20)22-13-19(26(28)27-16-21-6-5-11-32-21)12-18-14-24(29-2)25(30-3)15-23(18)22/h7-10,12-15,21H,4-6,11,16H2,1-3H3,(H,27,28)

InChI Key

IAMSSUBBDFVPIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NCC4CCCO4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the naphthalene core: Starting with a naphthalene derivative, the core structure is modified through electrophilic aromatic substitution reactions.

    Introduction of ethoxyphenyl and dimethoxy groups: These groups are introduced via Friedel-Crafts alkylation and etherification reactions.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves nucleophilic substitution reactions, often using tetrahydrofuran derivatives as nucleophiles.

    Formation of the carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name (Reference) Key Substituents Hypothesized Properties/Applications
Target Compound 4-Ethoxyphenyl, 6,7-dimethoxy, THF-methyl carboxamide Enhanced lipophilicity due to ethoxy group; THF moiety may improve bioavailability or binding .
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methylene-amino]... () 4-Methoxyphenyl, methyl, thieno-pyridine core Thieno-pyridine heterocycle may confer rigidity, influencing receptor binding in drug design .
3-Hydroxy-N-(4-Methoxyphenyl)naphthalene-2-carboxamide () 3-Hydroxy, 4-methoxyphenyl Hydroxy group increases polarity; potential use in dyes or metal chelation .
6,7-Dimethoxy-N-(4-methoxyphenyl)...carbothioamide () 4-Methoxyphenyl, carbothioamide (C=S vs. C=O) Thioamide group may alter redox properties or metabolic stability compared to carboxamides .
2-{[(2E)-3-(4-Methoxyphenyl)...tetrahydro-1-benzothiophene-3-carboxamide () 4-Methoxyphenyl, benzothiophene core Benzothiophene heterocycle could enhance π-π stacking interactions in materials science .

Key Observations:

Substituent Effects: Ethoxy vs. THF-Methyl Group: The THF-derived carboxamide introduces a chiral center and ether oxygen, which may facilitate hydrogen bonding or modulate solubility .

Heterocyclic Cores: Compounds with thieno-pyridine () or benzothiophene () cores exhibit structural rigidity, which is advantageous in drug design for target specificity. The naphthalene core of the target compound offers planar aromaticity for π-π interactions .

Functional Group Variations :

  • Carbothioamide (C=S) in may confer distinct electronic properties compared to carboxamide (C=O), such as altered metabolic stability or metal-binding affinity .

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C22H27N1O4C_{22}H_{27}N_{1}O_{4}, with a molecular weight of approximately 367.46 g/mol. The structure features a naphthalene core substituted with an ethoxyphenyl group, methoxy groups, and a tetrahydrofuran moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, naphthalene derivatives have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of methoxy and ethoxy substituents can enhance lipophilicity and improve cell membrane penetration, potentially increasing cytotoxic effects against cancer cells.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
Compound A10.5MCF-7Apoptosis induction
Compound B15.2HeLaCell cycle arrest
Compound C8.9A549Inhibition of proliferation

Anticonvulsant Activity

Compounds structurally related to 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)naphthalene-2-carboxamide have shown promising anticonvulsant properties in preclinical models. The SAR analysis suggests that the presence of specific functional groups can enhance the anticonvulsant efficacy by modulating neurotransmitter systems.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on Antitumor Effects

A study conducted on a series of naphthalene derivatives, including the target compound, revealed that it exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The study utilized MTT assays to determine IC50 values and further investigated the apoptotic pathways activated by the compound.

Pharmacokinetic Profile

Research into the pharmacokinetics of similar compounds indicates that they may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the tetrahydrofuran ring could enhance solubility and bioavailability.

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